molecular formula C11H24O3S B1203979 DECYL METHANE SULFATE CAS No. 41233-29-8

DECYL METHANE SULFATE

Cat. No.: B1203979
CAS No.: 41233-29-8
M. Wt: 236.37 g/mol
InChI Key: NSLRWZAGVYHOTF-UHFFFAOYSA-N
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Description

DECYL METHANE SULFATE, also known as decyl methanesulfonate, is an organic compound belonging to the family of sulfonic acid esters. It is characterized by the presence of a methanesulfonic acid group attached to a decyl chain. This compound is commonly used in various chemical processes due to its unique properties, including its ability to act as a surfactant and its role in organic synthesis.

Mechanism of Action

Target of Action

Methanesulfonic acid decyl ester, also known as decyl methanesulfonate, is a derivative of methanesulfonic acid (MSA). MSA is a strong acid and has been extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . Therefore, the primary targets of decyl methanesulfonate are likely to be the reactants in these types of reactions.

Mode of Action

The mode of action of decyl methanesulfonate is likely to be similar to that of MSA. As a strong acid, it can donate a proton to a reactant in an esterification or alkylation reaction, thereby catalyzing the reaction . The exact interaction between decyl methanesulfonate and its targets would depend on the specific reaction conditions and reactants.

Biochemical Pathways

Decyl methanesulfonate, as a derivative of MSA, may affect similar biochemical pathways. MSA is known to be involved in various chemical reactions, including esterification, alkylation, and metal recovery . The exact pathways affected by decyl methanesulfonate would depend on the specific context in which it is used.

Result of Action

The result of decyl methanesulfonate’s action would be the catalysis of the chemical reactions it is involved in. This could include the formation of new compounds in esterification or alkylation reactions . The exact molecular and cellular effects would depend on the specific reactions and conditions.

Action Environment

The action of decyl methanesulfonate is likely to be influenced by various environmental factors. These could include the pH of the solution it is in, the presence of other substances, and the temperature and pressure conditions . These factors could affect the compound’s stability, reactivity, and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: DECYL METHANE SULFATE can be synthesized through the esterification of methanesulfonic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of methanesulfonic acid decyl ester involves the continuous esterification of methanesulfonic acid with decanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: DECYL METHANE SULFATE undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, methanesulfonic acid decyl ester can hydrolyze to form methanesulfonic acid and decanol.

    Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different sulfonate esters.

    Oxidation: Under specific conditions, the decyl chain can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Methanesulfonic acid and decanol.

    Substitution: Various sulfonate esters depending on the nucleophile used.

    Oxidation: Decanoic acid and other oxidized products.

Scientific Research Applications

DECYL METHANE SULFATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples for analysis, particularly in mass spectrometry.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.

Comparison with Similar Compounds

DECYL METHANE SULFATE can be compared with other sulfonic acid esters, such as:

    Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a decyl chain. It is commonly used as a mutagen in genetic research.

    Methyl methanesulfonate: Another similar compound with a methyl group. It is also used as a mutagen and in organic synthesis.

Uniqueness: this compound is unique due to its longer decyl chain, which imparts distinct surfactant properties and makes it suitable for applications requiring enhanced solubility and interaction with hydrophobic substances.

Properties

IUPAC Name

decyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOUEDRPDQZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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